molecular formula C28H32N4O5 B12083371 Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester

Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester

Cat. No.: B12083371
M. Wt: 504.6 g/mol
InChI Key: HMGGETKBEDHZMH-UHFFFAOYSA-N
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Description

Carbamic acid, N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, an oxadiazole ring, and an indene derivative

Preparation Methods

The synthesis of Carbamic acid, N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the oxadiazole ring, followed by the introduction of the indene moiety. The final step involves the formation of the carbamic acid ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the indene moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Compared to other similar compounds, Carbamic acid, N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups. Similar compounds include:

    Carbamic acid derivatives: These compounds share the carbamic acid moiety but differ in other structural elements.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.

    Indene derivatives: Compounds containing the indene moiety with various functional groups.

The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H32N4O5

Molecular Weight

504.6 g/mol

IUPAC Name

tert-butyl N-[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C28H32N4O5/c1-17(2)35-24-12-9-18(15-19(24)16-29)26-30-25(31-37-26)22-8-6-7-21-20(22)10-11-23(21)32(13-14-33)27(34)36-28(3,4)5/h6-9,12,15,17,23,33H,10-11,13-14H2,1-5H3

InChI Key

HMGGETKBEDHZMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)N(CCO)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

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